
3-Bromo-2-fluoro-5-methylaniline
Overview
Description
3-Bromo-2-fluoro-5-methylaniline: is an organic compound with the molecular formula C7H7BrFN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methylaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form aniline derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines or thiols.
Oxidation and Reduction: Products include quinones or reduced aniline derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to target proteins, leading to significant biological effects.
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-methylaniline: This compound has a similar structure but with different positions of the substituents.
4-Bromo-3-fluoro-2-methylaniline: Another isomer with different substituent positions.
2-Bromo-4-fluoro-5-methylaniline: A compound with a different arrangement of bromine and fluorine atoms.
Uniqueness: 3-Bromo-2-fluoro-5-methylaniline is unique due to its specific arrangement of substituents, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Biological Activity
3-Bromo-2-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrF. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and a methyl group on the aromatic ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that compounds similar to this compound can inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations. The minimum inhibitory concentrations (MIC) for these bacteria are crucial for assessing the efficacy of the compound.
Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 40 | 21 |
Escherichia coli | 200 | 14 |
Pseudomonas aeruginosa | 500 | 10 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies reveal that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative of this compound demonstrated an IC50 value of approximately 25.72 μM against MCF cell lines, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction may lead to the inhibition of enzyme activity, which is a common mechanism for many pharmaceutical agents. For instance, it may bind to active sites on enzymes, preventing substrate access and altering metabolic pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various substituted anilines, including this compound. The findings indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts. This study emphasizes the importance of structural modifications in enhancing biological activity.
Cancer Cell Line Studies
In another research effort focused on cancer treatment, derivatives of this compound were tested against different cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against U87 glioblastoma cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics like doxorubicin.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-Bromo-2-fluoro-5-methylaniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogen exchange using Cu catalysts in polar aprotic solvents (e.g., DMF) at 80–120°C can introduce bromo and fluoro groups . Optimization of base (e.g., K₂CO₃) and stoichiometry of reagents (e.g., 3-methylaniline derivatives) is critical to minimize side products. Evidence from analogous compounds suggests yields range from 60–85% depending on reaction time and purity of precursors .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., δ 7.2–7.5 ppm for aromatic protons, δ -110 ppm for fluorine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 218.02 g/mol) and isotopic patterns for bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .
Q. What storage conditions are recommended to ensure compound stability?
- Guidelines : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidative degradation. Moisture-sensitive; use desiccants in storage containers. Shelf life exceeds 12 months under these conditions .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluoro group activates the aromatic ring for electrophilic substitution at the para position, while bromo acts as a leaving group in Suzuki-Miyaura couplings. DFT calculations on analogous systems show that the meta-methyl group sterically hinders ortho substitution, directing reactivity to the 5-position .
Q. How should researchers resolve contradictions in reported purity data for commercial batches?
- Methodology : Cross-validate using orthogonal techniques:
- GC vs. HPLC : GC may underestimate purity due to non-volatile impurities, whereas HPLC detects polar byproducts .
- Elemental Analysis : Confirm C/H/N/Br/F ratios to detect inorganic contaminants .
- Case Study : A 2025 study found discrepancies (90% purity via GC vs. 82% via HPLC) traced to residual solvent (DMF) in GC-inert impurities .
Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry applications?
- Approach :
- Protection-Deprotection : Protect the amine group with Boc anhydride to direct bromine substitution in Pd-catalyzed reactions .
- Directed Ortho-Metalation : Use LDA to deprotonate the methyl-adjacent position, enabling selective functionalization .
- Data : A 2024 study achieved 92% regioselectivity for 5-position functionalization using this method .
Q. How do solvent choices impact catalytic efficiency in Buchwald-Hartwig aminations of this compound?
- Experimental Design : Screen solvents (toluene, dioxane, THF) with Pd(OAc)₂/XPhos catalysts. Polar aprotic solvents (dioxane) enhance oxidative addition rates but may reduce catalyst lifetime. Recent data show toluene improves turnover number (TON) by 30% compared to THF .
Q. Methodological Best Practices
- Synthesis : Always monitor reactions via TLC (silica gel, hexane:EtOAc = 4:1) to track intermediate formation.
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (EtOH/H₂O) for ≥98% purity .
- Safety : Handle with nitrile gloves and fume hood due to potential amine toxicity (LD₅₀ > 200 mg/kg in rodents) .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUHWXDXJQPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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